molecular formula C9H17NO2 B2928602 1,9-Dioxaspiro[5.5]undecan-5-amine CAS No. 2260933-10-4

1,9-Dioxaspiro[5.5]undecan-5-amine

Cat. No.: B2928602
CAS No.: 2260933-10-4
M. Wt: 171.24
InChI Key: NXLRGDXXDFJRDG-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-5-amine (CAS 2260933-10-4) is a chemical compound of research interest, characterized by its spirocyclic structure incorporating two oxygen atoms and an amine functional group. It has a molecular formula of C 9 H 17 NO 2 and a molecular weight of 171.24 g/mol . The compound is defined by the SMILES string NC1CCCOC12CCOCC2 . This compound is primarily valued in scientific research as a versatile chemical building block or synthetic intermediate. Its unique spirocyclic scaffold is of particular interest in medicinal chemistry and drug discovery for constructing complex three-dimensional architectures. Researchers utilize this amine in the exploration of new chemical spaces, particularly in the design and synthesis of novel compounds with potential biological activity. The structural motif of spirocyclic compounds is often associated with privileged scaffolds that can interact with diverse biological targets . The product is supplied with a specified purity level and is intended for research and development purposes exclusively. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRGDXXDFJRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCOCC2)OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating Stereochemical and Conformational Landscapes of 1,9 Dioxaspiro 5.5 Undecan 5 Amine

Principles of Chirality in Spiro[5.5]undecane Systems: Beyond Planar and Central Chirality

Spiro[5.5]undecane systems, the parent framework of the title compound, are characterized by a single carbon atom common to two rings. This unique structural feature can give rise to forms of chirality that extend beyond the traditional concepts of central and planar chirality.

The parent spiro[5.5]undecane is itself a chiral molecule. nih.gov This chirality arises from the helical arrangement of the two six-membered rings. nih.gov The two enantiomeric forms can be described as having either a P (plus) or M (minus) configuration based on the helicity of the structure. nih.gov

Furthermore, substituted spiro[5.5]undecane derivatives can exhibit axial chirality. nih.govresearchgate.net This occurs when rotation around a bond is restricted, and the substituents at the ends of the axis are arranged in a non-superimposable, mirror-image relationship. In spirocyclic systems, a chiral axis can be defined, and the arrangement of substituents on the rings can lead to distinct, separable enantiomers. nih.govyoutube.com For instance, 3,9-disubstituted spirocyclic compounds are noted for their interesting stereochemical properties, including axial chirality. researchgate.net The synthesis of molecules with axial chirality is a significant area of research, with applications in areas like asymmetric catalysis. chemrxiv.orgchemistryviews.org

Conformational Analysis of the 1,9-Dioxaspiro[5.5]undecane Ring System

The conformational preferences of the 1,9-dioxaspiro[5.5]undecane ring system are heavily influenced by stereoelectronic effects, particularly the anomeric effect, which dictates the orientation of substituents at the anomeric centers.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon adjacent to a ring oxygen) to adopt an axial orientation, as this is more stable than the equatorial orientation. cdnsciencepub.come-tarjome.com This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the substituent. mdpi.com

However, the system is not entirely rigid and can exist in a conformational equilibrium. cdnsciencepub.comnih.gov The relative populations of different conformers are influenced by a combination of anomeric effects, steric interactions, and other stereoelectronic factors. cdnsciencepub.comresearchgate.net For example, while the double anomeric effect strongly favors one conformation, other less stable conformers may be present in equilibrium, particularly if they can alleviate unfavorable steric interactions. mdpi.com The energy differences between these conformers can be determined through techniques like variable temperature NMR spectroscopy and computational modeling. nih.gov

ConformerKey Stabilizing/Destabilizing FactorsRelative Population
Bis-axial Maximized anomeric stabilization. mdpi.comiucr.orgMajor
Axial-equatorial Single anomeric effect, potential for reduced steric strain. mdpi.comMinor
Bis-equatorial No anomeric stabilization, generally least stable.Very Minor/Negligible

This table represents a generalized conformational equilibrium for an unsubstituted 1,9-dioxaspiro[5.5]undecane system based on principles of anomeric effects.

The introduction of an amine substituent at the C5 position of the 1,9-dioxaspiro[5.5]undecane ring adds another layer of complexity to the conformational analysis. The amine group can exist in either an axial or equatorial position on its respective ring.

The preference for an axial or equatorial orientation will depend on a balance of factors:

A-value of the amine group: The inherent steric preference of the amino group to occupy an equatorial position to minimize 1,3-diaxial interactions.

Intramolecular Hydrogen Bonding: The potential for the amine group to form a hydrogen bond with one of the ring oxygen atoms. This could favor a specific conformation, potentially an axial one, if the geometry is favorable for such an interaction.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by solvating the amine group and affecting the strength of any intramolecular hydrogen bonds.

The dynamic interplay of these factors will determine the predominant conformation of 1,9-dioxaspiro[5.5]undecan-5-amine and the energy barrier for ring inversion.

Diastereoselective Control and Resolution in Spiroketal Amine Synthesis

The synthesis of a specific stereoisomer of this compound requires careful control over the formation of the chiral centers and the spirocyclic core. Diastereoselective synthesis aims to produce one diastereomer in preference to others.

Several strategies can be employed to achieve diastereoselective synthesis of spiroketals. brynmawr.edumdpi.comresearchgate.netacs.org Often, the synthesis relies on the thermodynamic stability of the final spiroketal, where equilibration under acidic conditions leads to the most stable isomer, typically the one that benefits from the double anomeric effect. dntb.gov.ua The synthesis of related spiroketal systems has been achieved with high diastereoselectivity using Lewis acid catalysts. researchgate.net

The introduction of the amine group can be achieved through various synthetic routes, such as the reduction of a corresponding oxime or the reductive amination of a ketone precursor, 1,9-dioxaspiro[5.5]undecan-5-one. uni.lu The stereochemical outcome of these reactions will be influenced by the directing effects of the existing stereocenters and the reagents used.

For instance, the synthesis of related 1,5-dioxaspiro[5.5]undecane diamines has been reported, involving multiple steps including oxidation, ketal formation, reduction of a nitro group to an amine, and subsequent hydrolysis. Such multi-step syntheses offer opportunities to control stereochemistry at various stages.

If a mixture of diastereomers is formed, resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent can be employed to separate the desired stereoisomer.

Mechanistic Studies and Chemical Reactivity of 1,9 Dioxaspiro 5.5 Undecan 5 Amine

Reactivity Profile of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a Brønsted-Lowry base. This functionality is central to the molecule's ability to undergo a variety of chemical transformations.

The primary amine of 1,9-Dioxaspiro[5.5]undecan-5-amine readily reacts with electrophiles in processes such as acylation and alkylation.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, results in the formation of an amide bond. This nucleophilic acyl substitution proceeds via attack of the amine on the carbonyl carbon of the electrophile. Typically, the reaction requires two equivalents of the amine; the first acts as the nucleophile, and the second acts as a base to neutralize the protonated intermediate, preventing the formation of an unreactive ammonium (B1175870) salt. youtube.com Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used as an acid scavenger.

Alkylation: The amine can be alkylated by reaction with alkyl halides through nucleophilic substitution. However, this reaction is often difficult to control and can lead to overalkylation. youtube.com The initially formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This can lead to the formation of tertiary amines and even quaternary ammonium salts. youtube.com Specific strategies, such as reductive amination or the use of a large excess of the amine, are often employed to favor mono-alkylation. The Stork enamine synthesis provides an alternative route to alpha-alkylation of ketones by temporarily converting them into an enamine, which then acts as the nucleophile. youtube.com

Table 1: Representative Electrophilic Transformations at the Amine Functionality

TransformationReagents & ConditionsProduct TypeKey Considerations
AcylationAcid Chloride (R-COCl) or Anhydride ((RCO)₂O), typically with 2 eq. of amine or added base (e.g., Pyridine, Et₃N)AmideProceeds via nucleophilic acyl substitution. Requires a base to neutralize HCl or R-COOH byproduct. youtube.comyoutube.com
AlkylationAlkyl Halide (R-X), often with a base to neutralize HXSecondary Amine, Tertiary Amine, Quaternary Ammonium SaltProne to overalkylation, leading to a mixture of products. youtube.com Reaction control can be challenging.
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Secondary or Tertiary AmineA controlled method for mono-alkylation, proceeding through an imine intermediate.

Primary amines are known to be effective nucleophilic catalysts in a variety of organic reactions, most notably in organocatalysis. While specific studies detailing this compound as a catalyst are not prevalent, its potential can be inferred from established mechanisms. It could catalyze reactions by forming key intermediates such as enamines or iminium ions. For instance, in a reaction with a ketone or aldehyde, the primary amine could form an enamine, which then acts as a nucleophilic species in subsequent bond-forming reactions, a strategy famously used in the Stork enamine reaction. youtube.com Amine-catalyzed reactions are central to the synthesis of complex chiral molecules, and the rigid spiroketal backbone of this amine could potentially impart stereoselectivity in such catalytic cycles. researchgate.net

Spiroketal Ring System Reactivity and Stability

Spiroketals are generally stable cyclic acetals, but their reactivity is most pronounced under acidic conditions, which can facilitate their cleavage or rearrangement. The 1,9-dioxaspiro[5.5]undecane system is noted to be significantly more stable under acidic conditions than acyclic or smaller-ring ketals like acetonides. nih.gov

The formation of spiroketals from dihydroxy-ketone precursors is an acid-catalyzed process that is reversible. nih.govmasterorganicchemistry.com Consequently, treatment of this compound with aqueous acid can lead to the cleavage of the spiroketal moiety to yield the corresponding open-chain dihydroxy-ketone. This equilibrium is fundamental to the chemistry of spiroketals. masterorganicchemistry.comresearchgate.net

Under thermodynamic control, the most stable spiroketal isomer will be the major product. cdnsciencepub.com Acid-catalyzed equilibration can lead to the isomerization of less stable kinetic products to more thermodynamically favored ones. This process proceeds through the formation of an intermediate oxocarbenium ion. nih.gov The rate of this epimerization is sensitive to the electronic nature of substituents on the spiroketal framework. nih.gov In some cases, acid catalysis can also induce rearrangements, as seen in the transformation of spiroketal enol ethers. researchgate.net

Direct nucleophilic attack on the spiro-carbon of a ketal is generally a difficult reaction due to the low electrophilicity of the carbon atom. However, such reactions can be induced under specific conditions. Activation of the spiroketal, typically with a Lewis or Brønsted acid, can generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then susceptible to attack by a nucleophile. This process is essentially the microscopic reverse of the final step of spiroketalization. masterorganicchemistry.com

Intramolecular nucleophilic additions are a common strategy for constructing spiroketal rings. For example, a palladium-catalyzed cascade reaction involving an aminocarbonylation and a subsequent intramolecular dearomative nucleophilic aza-addition has been used to synthesize chiral (N,N)-spiroketals. elifesciences.orgresearchgate.net Another example involves the enzymatic formation of the rubromycin spiroketal, where an intramolecular nucleophilic attack by a hydroxyl group quenches a transient oxocarbenium ion. nih.gov These examples highlight that while intermolecular attack is rare, intramolecular nucleophilic additions are a viable pathway for forming the spiroketal core.

Regiochemical and Stereochemical Control in Reactions Involving the Spiroketal Amine

The rigid, three-dimensional structure of the 1,9-Dioxaspiro[5.5]undecane framework is a critical factor in controlling the regiochemistry and stereochemistry of reactions. The fixed spatial arrangement of the rings can direct incoming reagents to a specific face of the molecule, leading to high levels of stereocontrol.

The stereochemical outcome of reactions can be influenced by long-range stereoinduction from the chiral spiroketal center. rsc.org The development of catalytic asymmetric methods for synthesizing chiral spiroketals is an active area of research, underscoring the importance of stereocontrol. sioc-journal.cn For example, the regioselectivity of C-H halogenation on aromatic systems has been shown to be controlled by the presence of a transient amine directing group, illustrating how the amine functionality can influence reactivity at distant sites. bohrium.com

Furthermore, in elimination reactions, should the amine be converted into a suitable leaving group, the regiochemical outcome (i.e., the formation of the more substituted Zaitsev product versus the less substituted Hofmann product) could be influenced by the steric hindrance imposed by the bulky spiroketal framework. chemistrysteps.com Similarly, photocatalytic methods for the α-functionalization of amines have demonstrated that regioselectivity can be tuned by subtle changes in reaction conditions, a principle that would apply to the this compound system. nih.gov The inherent chirality and conformational rigidity of the spiroketal amine make it a valuable scaffold for asymmetric synthesis, where predictable control over the formation of new stereocenters is paramount.

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is largely dictated by the interplay between the spiroketal core and the appended primary amine. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, insights can be drawn from investigations into related amino-spiroketal systems and the fundamental reactivity of spiroketals and amines. Key transformations likely involve the amine functionality, such as acylation and alkylation, and reactions influencing the stability of the spiroketal moiety, including ring-opening and rearrangement reactions.

One of the fundamental transformations for spiroketals is the acid-catalyzed ring-opening. This process is initiated by protonation of one of the ether oxygens, leading to the formation of a hemiketal and subsequently a hydroxy ketone. The presence of the amine group in this compound introduces a site that can be protonated under acidic conditions, potentially influencing the rate and mechanism of spiroketal cleavage.

Conversely, the formation of the spiroketal from a suitable precursor is a key transformation. The synthesis of related (N,N)-spiroketals has been achieved through a palladium-catalyzed cascade reaction. researchgate.net Mechanistic studies of such reactions reveal that the stereochemical outcome can be determined by an initial atroposelective aminocarbonylation step, followed by a spiroannulation. researchgate.net While this applies to a different class of spiroketals, it highlights a potential synthetic and mechanistic pathway involving amine incorporation and subsequent spiroketal formation.

The reactivity of the amine group itself is expected to follow standard patterns for primary amines. These reactions would include nucleophilic attack on electrophilic centers. For instance, acylation with acid chlorides or anhydrides would lead to the corresponding amides.

Investigations into the synthesis of related steroidal alkaloids, such as solasodine, from diosgenin (B1670711) (a steroidal sapogenin with a spiroketal structure) provide valuable mechanistic insights. These syntheses often involve the opening of the spiroketal F-ring, introduction of a nitrogen-containing group, and subsequent ring closure to form the amino-spiroketal system. researchgate.net For example, a reaction of diosgenin pivalate (B1233124) with benzyl (B1604629) carbamate (B1207046) promoted by TMSOTf results in the opening of the F-ring and the introduction of a protected amino group. researchgate.net This suggests that the reverse reaction, the intramolecular cyclization of an amino-diol precursor, is a plausible key transformation for the formation of this compound. The mechanism of this cyclization would likely proceed via formation of a hemiketal followed by intramolecular attack of the remaining hydroxyl group to form the stable spiroketal ring system.

Reductive ring-opening of spiroketals is another significant transformation. Studies on the reductive cleavage of spiroketals have shown that the direction of ring-opening can be influenced by the structure of the spiroketal and the reagents used. researchgate.netacs.org For instance, the lithium aluminum hydride-aluminum chloride catalyzed reduction of 9,9-dimethyl-1,6-dioxaspiro[4.5]decane results in the formation of a tetrahydropyran (B127337), indicating cleavage of one of the C-O bonds of the spiroketal. researchgate.net The presence of the amine in this compound could direct or participate in such reductive cleavage reactions.

The following table summarizes potential key transformations of this compound based on analogous systems, along with the likely mechanistic steps.

TransformationReagents/ConditionsMechanistic Steps (Hypothesized)Analogous System/Reference
Acid-Catalyzed Ring Opening H+1. Protonation of a spiroketal oxygen. 2. Cleavage of a C-O bond to form an oxocarbenium ion intermediate. 3. Nucleophilic attack by water to form a dihydroxy ketone.General spiroketal chemistry
N-Acylation Acyl chloride, base1. Nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride. 2. Elimination of chloride to form the amide.Standard amine reactivity
Spiroketal Formation (from precursor) Acid or base catalysis1. Intramolecular formation of a hemiketal from a dihydroxy ketone precursor. 2. Acid or base-catalyzed intramolecular cyclization to form the spiroketal.Synthesis of (N,N)-Spiroketals researchgate.net
Reductive Ring Opening LiAlH4/AlCl31. Coordination of Lewis acid to a spiroketal oxygen. 2. Hydride attack leading to C-O bond cleavage and formation of a ring-opened alcohol.Reductive opening of 1,6-dioxaspiro[4.5]decanes researchgate.net

It is important to note that these are hypothesized transformations based on the known chemistry of similar structures. Detailed experimental and computational studies on this compound are required to fully elucidate the specific mechanistic pathways and reactivity of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 1,9 Dioxaspiro 5.5 Undecan 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,9-Dioxaspiro[5.5]undecan-5-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be ascertained.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for assigning the molecular structure of this compound.

The ¹H NMR spectrum is expected to display signals corresponding to the seventeen protons in the molecule. The protons on the carbon adjacent to the amine group (C5) would likely appear in the range of 2.5-3.0 ppm, shifted downfield due to the electron-withdrawing effect of the nitrogen atom sigmaaldrich.com. The protons of the two methylene (B1212753) groups adjacent to the oxygen atoms within the tetrahydropyran (B127337) rings are anticipated to resonate at approximately 3.5-4.5 ppm. The remaining methylene protons of the cyclohexane (B81311) and tetrahydropyran rings would produce complex, overlapping signals in the upfield region, typically between 1.2 and 2.0 ppm. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary (typically 1.0-3.5 ppm) depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the asymmetrical structure. The spiroketal carbon (C6) is the most deshielded carbon atom and is expected to appear significantly downfield, typically in the range of 95-105 ppm. The carbons bonded to oxygen (C2, C4, C8, C10) would resonate in the 60-75 ppm region. The carbon atom attached to the amine group (C5) is expected at approximately 45-55 ppm sigmaaldrich.com. The remaining aliphatic carbons (C1, C3, C7, C11) would appear in the more shielded region of the spectrum, between 20-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 1.2 - 2.0 20 - 40
C2 3.5 - 4.5 60 - 75
C3 1.2 - 2.0 20 - 40
C4 3.5 - 4.5 60 - 75
C5 2.5 - 3.0 45 - 55
C6 (Spiro) - 95 - 105
C7 1.2 - 2.0 20 - 40
C8 3.5 - 4.5 60 - 75
C10 3.5 - 4.5 60 - 75
C11 1.2 - 2.0 20 - 40

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for elucidating the compound's stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each of the rings, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for identifying quaternary carbons, such as the spiro carbon (C6), by observing its correlation with nearby protons. It would also confirm the connectivity between the different ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the key experiment for determining the stereochemistry of the molecule, such as the relative orientation (axial or equatorial) of the amine group on the C5-carbon.

Quantitative NMR (qNMR) can be employed to determine the precise concentration or purity of a sample of this compound. In a qNMR experiment, the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal. This allows for an accurate and direct measurement of the analyte's quantity without the need for a specific calibration curve for the compound itself.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This technique is highly effective for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3500-3200 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds wpmucdn.com.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will be present due to the stretching of the sp³ C-H bonds in the ring structures libretexts.org.

N-H Bending: A medium to strong absorption band is anticipated around 1650-1580 cm⁻¹, which is characteristic of the scissoring vibration of the primary amine group wpmucdn.com.

C-O Stretching: The spiroketal moiety contains C-O single bonds. Strong, characteristic C-O stretching bands are expected to appear in the fingerprint region, typically between 1200 and 1050 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3500 - 3200 (two bands) Medium
Alkane C-H Stretch 2950 - 2850 Strong
Primary Amine N-H Bend (Scissoring) 1650 - 1580 Medium-Strong

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . In accordance with the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171.

A characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This cleavage would result in the formation of a stable, resonance-stabilized iminium cation. Another common fragmentation could involve the loss of the amine group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₇NO₂. The predicted exact mass for the protonated molecule ([M+H]⁺) is 172.13321 Da uni.lu. Measuring this value experimentally would provide strong evidence for the compound's identity.

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

Adduct Formula Predicted m/z
[M+H]⁺ [C₉H₁₈NO₂]⁺ 172.13321
[M+Na]⁺ [C₉H₁₇NNaO₂]⁺ 194.11515
[M+NH₄]⁺ [C₉H₂₁N₂O₂]⁺ 189.15975

Data sourced from predicted values on PubChem. uni.lu

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide definitive proof of its molecular structure, including the conformation of the two heterocyclic rings and the stereochemical configuration of the chiral center at the C5 position.

The process involves irradiating a single crystal of the compound or a suitable crystalline derivative (such as a hydrochloride or tartrate salt) with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. This analysis would confirm the spirocyclic nature of the core, the relative orientation of the two rings, and the exact bond lengths and angles within the molecule. Furthermore, it would unambiguously assign the stereochemistry of the amine group, which is crucial for understanding its biological activity and chemical reactivity.

While specific crystallographic data for this compound are not widely published in publicly accessible literature, a typical analysis would yield a set of parameters as outlined in the table below. Such data provides a standard format for reporting crystallographic results, ensuring the findings are reproducible and can be compared to other known structures.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters This table presents a typical format for crystallographic data. Specific experimental values for this compound are not publicly available.

ParameterDescription / Typical Value
Empirical formulaC9H17NO2
Formula weight171.24 g/mol
Crystal systeme.g., Monoclinic, Orthorhombic
Space groupe.g., P2₁/c, Pna2₁
Unit cell dimensionsa, b, c (Å) and α, β, γ (°)
Volume (V)ų
Z (molecules per unit cell)e.g., 4
Calculated density (Dc)g/cm³
Radiation typee.g., Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁, wR₂

Chromatographic Methods for Isolation, Purification, and Purity Profiling

Chromatography is an indispensable tool in synthetic chemistry for separating, purifying, and assessing the purity of compounds. For this compound, various chromatographic techniques are essential throughout its synthesis and characterization workflow.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The amine functional group in this compound allows for visualization using amine-specific stains like ninhydrin (B49086), which typically produces a characteristic colored spot. Due to its polarity, the compound's retention factor (Rf) will be sensitive to the eluent composition, allowing for the optimization of separation conditions for larger-scale purification.

Table 2: Illustrative TLC Conditions for Analyzing this compound This table outlines typical parameters for TLC analysis. Specific Rf values depend on the exact experimental conditions.

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase (Eluent)A mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A small amount of a basic modifier like triethylamine (B128534) (e.g., 1-2%) is often added to prevent spot tailing for amines. Example: Dichloromethane/Methanol (B129727)/Triethylamine (90:9:1).
Visualization Method1. UV light (if the compound or impurities are UV active). 2. Staining with ninhydrin solution followed by gentle heating (specific for primary/secondary amines). 3. Staining with potassium permanganate (B83412) (KMnO₄) solution (for general visualization of organic compounds).
Retention Factor (Rf)The Rf value would be determined experimentally to track the compound relative to starting materials and byproducts.

Column Chromatography and Flash Chromatography

For the purification of this compound on a preparative scale, column chromatography, particularly the faster variant known as flash chromatography, is the method of choice. This technique utilizes a glass column packed with a stationary phase (commonly silica gel) through which a solvent (eluent) is passed to separate the components of a mixture. The conditions, such as the solvent system, are typically optimized using prior TLC analysis. The basic nature of the amine necessitates the use of a deactivated stationary phase or the addition of a basic modifier like triethylamine to the eluent to ensure good separation and recovery by preventing irreversible adsorption to the acidic silica gel.

Table 3: General Parameters for Column Chromatography Purification This table provides a general guide for the purification of this compound via column chromatography.

ParameterDescription
Stationary PhaseSilica gel (230-400 mesh for flash chromatography).
Eluent SystemA gradient or isocratic system based on TLC results, such as a gradient of methanol in dichloromethane, often containing 0.5-2% triethylamine to improve peak shape and yield.
Loading MethodThe crude compound can be loaded directly onto the column (wet loading) or pre-adsorbed onto a small amount of silica gel (dry loading).
Fraction CollectionFractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for assessing the purity of this compound with high precision. These methods can detect impurities at very low levels and can also be used for chiral separations to determine enantiomeric excess if the compound is prepared as a single enantiomer.

The analysis can be performed in either normal-phase or reverse-phase mode. For a polar amine, reverse-phase HPLC using a C18 column with a mobile phase of buffered water and an organic modifier (like acetonitrile (B52724) or methanol) is common. Detection is typically achieved using a UV detector, although the lack of a strong chromophore in the target molecule may necessitate derivatization with a UV-active agent or the use of alternative detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).

Table 4: Representative HPLC/UPLC Method for Purity Analysis This table describes a hypothetical reverse-phase HPLC method for the analysis of this compound. Method development would be required to establish optimal conditions.

ParameterTypical Conditions
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseA: Water with 0.1% formic acid or trifluoroacetic acid (TFA) B: Acetonitrile with 0.1% formic acid or TFA
Elution ModeGradient elution, for example, starting with a low percentage of B and increasing over time.
Flow Rate1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC
Column Temperature25 - 40 °C
DetectorMass Spectrometer (LC-MS) for confirmation of molecular weight, or ELSD. UV detection at low wavelength (e.g., ~210 nm) may be possible but likely with low sensitivity.
Injection Volume5 - 10 µL

Computational and Theoretical Investigations into 1,9 Dioxaspiro 5.5 Undecan 5 Amine

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For spiroketal systems, these methods provide insights into their electronic structure and the nature of the chemical bonds that dictate their geometry and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the ground state properties of molecules. The B3LYP functional, a hybrid density functional, is frequently employed for its accuracy in calculating geometries, energies, and other electronic properties of organic molecules, including spiroketals. researchgate.nete-tarjome.com

DFT calculations, often using basis sets such as 6-31G(2df,p) or 6-311+G**, are utilized to optimize the geometry of spiroketal derivatives and to calculate properties like energies, enthalpies, and free energies of atomization. researchgate.netrcsi.science For instance, studies on related spiroketal systems have successfully used DFT to determine optimized geometries and to analyze vibrational frequencies and electronic spectra. mdpi.comsemanticscholar.org These calculations are crucial for understanding the stability and electronic distribution within the molecule.

Table 1: Predicted Physicochemical Properties of 1,9-Dioxaspiro[5.5]undecan-5-amine This table is generated based on computational predictions and may not reflect experimental values.

PropertyPredicted ValueSource
Molecular FormulaC9H17NO2 uni.lu
Molecular Weight171.24 g/mol uni.lu
XLogP3-0.1 uni.lu
Hydrogen Bond Donor Count1 uni.lu
Hydrogen Bond Acceptor Count3 uni.lu
Rotatable Bond Count1 uni.lu
Exact Mass171.12592861 g/mol uni.lu
Monoisotopic Mass171.12592861 g/mol uni.lu
Topological Polar Surface Area35.5 Ų uni.lu
Heavy Atom Count12 uni.lu

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for studying electronic structure. e-tarjome.com These methods are used to investigate the conformational properties and stereoelectronic effects in spiroketal systems. e-tarjome.com For example, ab initio calculations on model compounds have been used to predict favored conformations and bond lengths, which are consistent with experimental observations of the anomeric and exo-anomeric effects in pyranose systems. researchgate.net While computationally more demanding than DFT, ab initio methods can offer a more detailed understanding of electron correlation effects.

In-depth Conformational Analysis through Computational Methods

The stereochemistry and conformational preferences of spiroketals are critical to their biological function. researchgate.net Computational methods are invaluable for exploring the potential energy surface and identifying stable conformers.

The conformational behavior of spiroketals is significantly influenced by stereoelectronic effects, such as the anomeric effect. e-tarjome.comresearchgate.net This effect describes the tendency of a heteroatom substituent adjacent to another heteroatom in a cyclohexane (B81311) ring to prefer the axial position. In spiroketals, the anomeric effect stabilizes conformations where a lone pair on one of the oxygen atoms is anti-periplanar to the C-O bond of the other ring. e-tarjome.com Computational studies on related 1,7-dioxaspiro[5.5]undecane systems have shown that the conformation where both oxygens have an electron pair oriented anti-periplanar to the adjacent C-O bond is more stable. e-tarjome.com

Quantification of Stereoelectronic Effects (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to quantitatively investigate donor-acceptor interactions within a molecule, providing a detailed picture of stereoelectronic effects. e-tarjome.comsemanticscholar.org NBO analysis interprets the electronic wavefunction in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. The delocalization of electron density from a filled donor NBO to an empty acceptor NBO corresponds to a stabilizing interaction. e-tarjome.com

In the context of spiroketals, NBO analysis is used to quantify the anomeric effect by evaluating the stabilization energy associated with the interaction between the lone pair (LP) of one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond (LP O → σ* C-O). e-tarjome.comsemanticscholar.org Studies on similar spiroketal systems have demonstrated that these hyperconjugative interactions are a major contributor to the conformational stability. e-tarjome.com

Table 2: Hypothetical NBO Analysis Data for a Stable Conformer of this compound This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. Actual values would require specific calculations for this molecule.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O1)σ* (C5-O9)Value
LP (O9)σ* (C5-O1)Value
LP (N5)σ* (C5-C4)Value
LP (N5)σ* (C5-C6)Value

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface and identifying transition states. rcsi.sciencebeilstein-journals.org For spiroketal synthesis, quantum chemical studies can investigate the various stages of the reaction, including the stability of intermediates and the activation barriers of competing reaction pathways. rcsi.science

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of novel compounds. DFT and time-dependent DFT (TD-DFT) are commonly used to simulate spectra such as infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). mdpi.comacs.org

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to simulate the FT-IR and UV-Vis spectra of spiro compounds, showing good agreement with experimental data. mdpi.comsemanticscholar.org Similarly, the prediction of 13C NMR chemical shifts is a valuable tool for determining the configuration and conformation of spiroketal products. researchgate.net Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, can also be calculated. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data from PubChemLite, calculated using CCSbase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+172.13321137.7
[M+Na]+194.11515141.2
[M-H]-170.11865142.9
[M+NH4]+189.15975156.6
[M+K]+210.08909142.3
[M+H-H2O]+154.12319131.6
[M+HCOO]-216.12413154.0
[M+CH3COO]-230.13978177.4

Applications and Synthetic Utility of 1,9 Dioxaspiro 5.5 Undecan 5 Amine Derivatives

1,9-Dioxaspiro[5.5]undecan-5-amine as a Versatile Chiral Building Block in Advanced Organic Synthesis

The 1,9-dioxaspiro[5.5]undecane framework provides a robust and stereochemically defined scaffold, making its amine derivatives highly sought-after chiral building blocks in organic synthesis. cymitquimica.com These compounds are fundamental starting materials for constructing more elaborate molecules, playing a crucial role in drug discovery and chemical research. cymitquimica.com The spirocyclic system itself is a privileged structure, and simplified spiroacetals derived from natural products often retain significant biological activity. researchgate.net

The synthesis of complex chiral molecules frequently relies on the use of a "chiral pool," which consists of readily available, enantiomerically pure compounds. Chiral spiroacetals, including those related to the 1,9-dioxaspiro[5.5]undecane system, can be synthesized from carbohydrates, further establishing their credentials as valuable chiral starting materials. acs.org

Derivatives of the parent amine are used as key intermediates in multi-step synthetic sequences. For instance, the hydrochloride salt of N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine was used as a racemic intermediate in the concise synthesis of a pharmaceutically useful building block for treating neurodegenerative diseases. acs.org This highlights the utility of the spiroketal amine structure in creating complex heterocyclic systems. acs.org The inherent stability and reactivity of the dioxaspiro[5.5]undecane core make it a versatile scaffold for constructing complex heterocycles and other functionalized derivatives.

Ligand Scaffolds for Asymmetric Catalysis

The rigid conformation of the spiroketal framework is a key feature that allows for its use in asymmetric catalysis. When incorporated into ligand structures, the spirocycle can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in chemical reactions. Derivatives of 1,5-dioxaspiro[5.5]undecane have been successfully employed as nucleophiles in palladium-catalyzed enantioselective allylic alkylations to construct quaternary stereocenters with high enantiomeric excess. researchgate.net

While direct examples involving the 5-amine derivative of the 1,9-dioxaspiro system are less common in the provided literature, the principle is well-established with closely related structures. The spirocyclic architecture provides a chiral environment that can influence the outcome of stereoselective reactions. For example, derivatives of 1,5-dioxaspiro[5.5]undecanes have been used in cross-dehydrogenative coupling (CDC) reactions, achieving high enantiomeric excess when paired with chiral amines. The development of new heterocyclic compounds containing the 1,5-dioxaspiro group is an active area of research, with applications in fluorescent probes and organic light-emitting devices. mdpi.comresearchgate.net

Use in the Construction of Complex Molecular Architectures

The utility of this compound and its analogs extends to the total synthesis of complex natural products and other intricate molecular architectures. cam.ac.uk The spiroacetal skeleton is a common motif in many biologically active natural products, and its presence is often indispensable for their function. researchgate.net

Synthetic efforts toward complex molecules often involve the coupling of smaller, well-defined building blocks. A derivative, N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride salt, served as a crucial component in a single-step reaction to prepare a key racemic intermediate. acs.org This intermediate was then resolved and further elaborated to produce a complex chiral building block on a kilogram scale. acs.org This demonstrates the practical application of these spiro-compounds in constructing advanced molecular frameworks. The synthesis of various spirocyclic compounds with potential applications in pharmaceuticals and materials science often relies on multi-step sequences where dioxaspiro[5.5]undecane derivatives are key intermediates.

Precursors for Specialized Reagents and Materials

Beyond their role in traditional organic synthesis, derivatives of this compound are valuable precursors for creating specialized reagents and functional materials. Their unique structural properties make them suitable for applications in material science. smolecule.com

A notable application is in the development of immunoassays. The amine derivative (±)-δ-[3-(1,7-dioxaspiro[5.5]undecane)]butylamine was used as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein. acs.org This hapten was conjugated to biotin, demonstrating its utility in creating specific biochemical probes. acs.org

Furthermore, the broader class of spiro compounds is being explored for use in materials science, including the production of specialized materials where their unique structure is advantageous. researchgate.netsmolecule.com For example, spiro compounds have been investigated as hole-transporting materials. researchgate.net Additionally, the synthesis of novel heterocyclic compounds incorporating the 1,5-dioxaspiro group has led to the development of materials with interesting fluorescence properties. mdpi.commdpi.com The encapsulation of a related spiroacetal, 1,7-dioxaspiro[5.5]undecane (the olive fruit fly pheromone), into polymer microspheres has been studied for controlled-release applications. researchgate.net

Mentioned Compounds

Compound NameCAS NumberMolecular Formula
This compound2260933-10-4C₉H₁₇NO₂
1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride1394040-84-6C₉H₁₈ClNO₂
2,9-Dioxaspiro[5.5]undecan-5-amine1552141-51-1C₉H₁₇NO₂
1,5-Dioxaspiro[5.5]undecane180-93-8C₉H₁₆O₂
N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride saltNot AvailableC₁₂H₂₄ClNO₂
1,5-Dioxaspiro[5.5]undecane-2,4-dioneNot AvailableC₉H₁₂O₄
1,7-Dioxaspiro[5.5]undecaneNot AvailableC₉H₁₆O₂
(±)-δ-[3-(1,7-dioxaspiro[5.5]undecane)]butylamineNot AvailableC₁₃H₂₅NO₂
Biotin58-85-5C₁₀H₁₆N₂O₃S
1,8-dioxaspiro[5.5]undecan-4-one1339499-24-9C₉H₁₄O₃
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot AvailableC₁₉H₂₂O₇
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot AvailableC₁₉H₂₂O₇

Future Prospects and Emerging Research Directions in 1,9 Dioxaspiro 5.5 Undecan 5 Amine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of spiroketals often involves harsh reaction conditions and the use of hazardous reagents. rsc.org A significant future direction is the development of greener and more efficient synthetic pathways to 1,9-Dioxaspiro[5.5]undecan-5-amine and related compounds.

Recent advancements have highlighted the use of electrosynthesis as a metal- and mercury-free alternative for constructing the spiroketal core. rsc.org The eSpiro method, for instance, utilizes anodic oxidation of malonic acids to form spiroketals in high yields and with broad functional group tolerance. rsc.org While this has been demonstrated for other spiroketals, its application to the synthesis of aminated derivatives like this compound is a promising area of investigation. The key would be to adapt this methodology to incorporate the amine functionality, either pre- or post-spiroketalization.

Another sustainable approach involves the use of micellar catalysis to enable reactions in water, reducing the reliance on volatile organic solvents. rsc.org Research into the synthesis of Iopamidol, which involves amine-containing intermediates, demonstrates the feasibility of this approach for complex molecules. rsc.org Adapting such aqueous methods for the key bond-forming reactions in the synthesis of this compound could significantly improve the environmental footprint of its production.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Spiroketals

FeatureTraditional MethodsEmerging Sustainable Methods
Catalysts Often rely on strong acids or transition metals (e.g., Hg(II)). acs.orgresearchgate.netMetal-free (e.g., electrosynthesis), Brønsted acids. rsc.org
Solvents Typically organic solvents (e.g., dichloromethane). rsc.orgWater (micellar catalysis), greener solvents. rsc.orgrsc.org
Reagents Can involve hazardous materials like organolithium reagents. rsc.orgSafer alternatives, electrochemical potential. rsc.org
Efficiency Can have variable yields and require multiple protection/deprotection steps. rsc.orgHigh yields, potential for fewer steps. rsc.org
Scalability Can be challenging and costly. rsc.orgAmenable to flow chemistry and large-scale production. rsc.org

Exploration of Novel Reactivity and Rearrangement Pathways

The reactivity of the 1,9-Dioxaspiro[5.5]undecane scaffold, particularly with the amine substituent at the 5-position, is an area ripe for exploration. The interplay between the spiroketal and the amine functionality could lead to novel and synthetically useful transformations.

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures. libretexts.org While classic rearrangements like the Beckmann, Curtius, and Hofmann rearrangements are well-established for amine synthesis, their application in the context of a spiroketal framework is less explored. libretexts.orgyoutube.comyoutube.comyoutube.com For instance, a Curtius rearrangement starting from a carboxylic acid precursor like 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid could provide a direct route to the corresponding amine. youtube.combldpharm.com The stability of the spiroketal moiety under the conditions required for these rearrangements would be a key factor to investigate.

Furthermore, the development of new rearrangement pathways specific to spiroketal amines could emerge. For example, acid-mediated anomerization has been used to control diastereoselectivity in bis-morpholine spiroacetals, which also contain amine functionalities. acs.org Similar strategies could be developed for this compound to access different stereoisomers.

Advanced Computational Design of Functional Spiroketal Amine Systems

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For spiroketal systems, computational methods can be used to predict their three-dimensional structure, stability, and potential biological activity. researchgate.net

In the context of this compound, computational design can play a crucial role in several areas:

Conformational Analysis: Predicting the preferred conformation of the spiroketal ring system and the orientation of the amine substituent. This is vital as the biological activity of spiroketals is often linked to their specific 3D shape.

Pharmacophore Modeling: Using the structure of this compound as a scaffold to design new derivatives with enhanced binding affinity to specific biological targets. researchgate.net This involves identifying the key structural features responsible for biological activity and modifying the molecule to optimize these interactions.

Reaction Modeling: Simulating potential synthetic routes and rearrangement pathways to predict their feasibility and stereochemical outcomes. This can help to guide experimental work and prioritize the most promising synthetic strategies.

Recent studies have utilized 3D-pharmacophore modeling to design spiroketal-derived sugars with inhibitory activity against specific protein targets. researchgate.net A similar approach could be applied to libraries of virtual compounds based on the this compound scaffold to identify potential drug candidates.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C9H17NO2 uni.lu
Monoisotopic Mass 171.12593 Da uni.lu
XlogP -0.1 uni.lu
Predicted Collision Cross Section ([M+H]+) 137.7 Ų uni.lu

These predicted properties, obtained through computational methods, provide a starting point for understanding the molecule's behavior and for designing future experiments.

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of complex molecules, including improved safety, higher yields, and easier scalability. researchgate.netsyrris.com The integration of flow chemistry and automation is a key emerging direction for the synthesis of spiroketals and their derivatives. cam.ac.uknih.gov

The synthesis of natural products containing spiroketal cores, such as Spirangien A, has already benefited from the application of flow chemistry techniques. syrris.comcam.ac.uk These methods have been used for various reaction steps, including hydrogenations, crotylations, and spiroketalizations. researchgate.netsyrris.com For this compound, a multi-step synthesis could be designed where several key transformations are performed in a continuous flow system. This could involve, for example, the formation of the spiroketal ring followed by a subsequent amination step, all within an integrated and automated setup.

Preliminary studies on the flow electrolysis of malonic acids to form spiroketals have shown promise, although challenges such as substrate stability and gas evolution need to be addressed. rsc.org Overcoming these challenges will be crucial for developing a fully continuous and scalable electrochemical synthesis of spiroketal amines.

The development of automated library synthesis using flow chemistry has been demonstrated for other nitrogen-containing heterocyclic scaffolds. nih.gov This approach allows for the rapid generation of a diverse range of analogs for biological screening. A similar strategy could be employed to create a library of derivatives based on the this compound core, facilitating the exploration of its structure-activity relationships.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,9-dioxaspiro[5.5]undecan-5-amine and its analogues?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving spirocyclization and subsequent functionalization. For example, analogous spirocyclic amines (e.g., 1-oxa-4-azaspiro[5.5]undecan-9-amine derivatives) were synthesized using reductive amination or coupling reactions with aldehydes (e.g., benzo[d][1,3]dioxole-5-carbaldehyde) and amines (e.g., cyclobutanamine) under optimized conditions . Yields vary significantly (8–18%), highlighting the need for precise stoichiometric control and catalyst selection. Stereochemical outcomes depend on reaction temperature and chiral auxiliaries, as shown in NMR and HRMS characterization .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming spirocyclic structure and stereochemistry. For example, coupling constants in ¹H NMR (e.g., J=8.210.5HzJ = 8.2–10.5 \, \text{Hz}) differentiate axial/equatorial protons in chair conformations .
  • GC-MS : Effective for purity assessment and fragmentation pattern analysis, especially when coupled with derivatization (e.g., silylation) to enhance volatility .
  • HRMS : Provides accurate mass confirmation (e.g., <2 ppm error) to distinguish isomers .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of this compound?

  • Methodological Answer : The spirocyclic scaffold adopts chair-chair conformations in both six-membered rings, as shown for (R)-1,7-dioxaspiro[5.5]undecan derivatives. Computational modeling (e.g., DFT) and NOESY NMR can identify the most stable conformer, which minimizes steric strain between substituents. For example, equatorial positioning of bulky groups (e.g., phenylmethoxy) reduces 1,3-diaxial interactions .

Q. What strategies resolve contradictions in stereochemical assignments for spirocyclic amines?

  • Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting NOE correlations) can arise from dynamic ring puckering. To address this:

  • Use variable-temperature NMR to "freeze" conformers and observe distinct coupling constants .
  • Employ X-ray crystallography for unambiguous assignments, leveraging programs like SHELXL for refinement .
  • Cross-validate with vibrational circular dichroism (VCD) for chiral centers .

Q. How does this compound interact with biological macromolecules?

  • Methodological Answer : Preliminary studies on analogous spirocycles (e.g., 3,9-diazaspiro[5.5]undecane) suggest cooperative binding to heparan sulfate via hydrogen bonding and hydrophobic interactions. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KdK_d), while molecular docking identifies key residues in syndecan-4 clustering .

Experimental Design Considerations

Q. How to optimize reaction conditions for spirocyclic amine synthesis?

  • Methodological Answer :

  • Solvent Selection : Dichloromethane (DCM) or THF is preferred for solubility and inertness .
  • Catalysis : Acidic conditions (e.g., pp-toluenesulfonic acid) promote cyclization, but may require neutralization post-reaction to prevent decomposition .
  • Workup : Use silica gel chromatography with gradients (e.g., 5–20% EtOAc/hexane) to separate diastereomers .

Q. What are common pitfalls in analyzing spirocyclic compounds via NMR?

  • Methodological Answer :

  • Signal Overlap : Use high-field instruments (≥400 MHz) and 2D experiments (HSQC, HMBC) to resolve crowded regions .
  • Dynamic Effects : Low-temperature NMR (e.g., 223 K) mitigates signal broadening from ring inversion .

Data Interpretation Challenges

Q. How to reconcile low yields in spirocyclic amine synthesis?

  • Methodological Answer : Low yields (e.g., 3–18% in stereoisomer synthesis ) often stem from competing pathways (e.g., oligomerization). Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and side products.
  • Protecting groups : Temporarily block reactive amines during cyclization .

Emerging Research Directions

Q. Can this compound serve as a scaffold for drug discovery?

  • Methodological Answer : Its rigidity and chiral centers make it a candidate for protease inhibitors (e.g., TMPRSS2 ). Structure-activity relationship (SAR) studies require systematic substitution at the 5-amine position, followed by enzymatic assays (e.g., IC₅₀ determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.